2-(Dimethylamino)acetamide hydrochloride
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Overview
Description
2-(Dimethylamino)acetamide hydrochloride is an organic compound with the molecular formula C4H10N2O·HCl. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and the compound is further modified by the addition of a hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with dimethylamine. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-chloroacetamide+dimethylamine→2-(Dimethylamino)acetamide+HCl
In industrial settings, the synthesis may involve more complex procedures to ensure high yield and purity. For example, the reaction can be catalyzed by using potassium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a quaternary ammonium salt.
Scientific Research Applications
2-(Dimethylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)acetamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylacetamide: Similar in structure but lacks the hydrochloride group.
Dimethylformamide: Another related compound with a formyl group instead of an acetamide group.
N,N-Dimethylglycinamide: Similar structure but with a glycine backbone instead of acetamide.
Uniqueness
2-(Dimethylamino)acetamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C4H11ClN2O |
---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H |
InChI Key |
ZLAPBFZKNRAQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N.Cl |
Origin of Product |
United States |
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